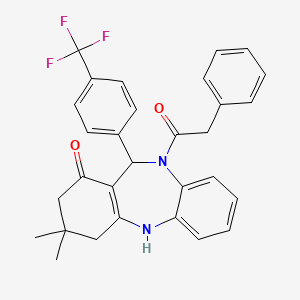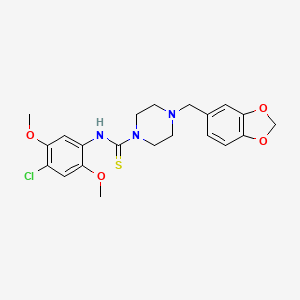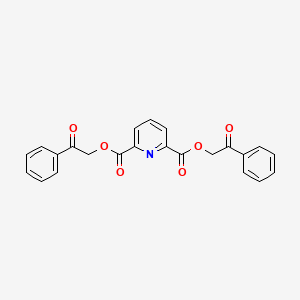
Bis(2-oxo-2-phenylethyl) pyridine-2,6-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BIS(2-OXO-2-PHENYLETHYL) 2,6-PYRIDINEDICARBOXYLATE is an organic compound with the molecular formula C23H17NO6 It is a derivative of pyridine and features two oxo-phenylethyl groups attached to a pyridinedicarboxylate core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of BIS(2-OXO-2-PHENYLETHYL) 2,6-PYRIDINEDICARBOXYLATE typically involves the esterification of 2,6-pyridinedicarboxylic acid with 2-oxo-2-phenylethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
While specific industrial production methods for BIS(2-OXO-2-PHENYLETHYL) 2,6-PYRIDINEDICARBOXYLATE are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
BIS(2-OXO-2-PHENYLETHYL) 2,6-PYRIDINEDICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of hydroxyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the substituents used.
Aplicaciones Científicas De Investigación
BIS(2-OXO-2-PHENYLETHYL) 2,6-PYRIDINEDICARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mecanismo De Acción
The mechanism of action of BIS(2-OXO-2-PHENYLETHYL) 2,6-PYRIDINEDICARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
BIS(2-OXO-2-PHENYLETHYL) 2,6-NAPHTHALENEDICARBODITHIOATE: Similar structure but with a naphthalene core instead of pyridine.
BISMUTH 2,6-PYRIDINEDICARBOXYLATES: Coordination polymers with bismuth and pyridinedicarboxylate units.
BIS(2-OXO-3-OXAZOLIDINYL)PHOSPHINIC CHLORIDE: Contains oxazolidinyl groups and is used in peptide synthesis.
Propiedades
Fórmula molecular |
C23H17NO6 |
|---|---|
Peso molecular |
403.4 g/mol |
Nombre IUPAC |
diphenacyl pyridine-2,6-dicarboxylate |
InChI |
InChI=1S/C23H17NO6/c25-20(16-8-3-1-4-9-16)14-29-22(27)18-12-7-13-19(24-18)23(28)30-15-21(26)17-10-5-2-6-11-17/h1-13H,14-15H2 |
Clave InChI |
KYLGYMXWPDQMEJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)COC(=O)C2=NC(=CC=C2)C(=O)OCC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


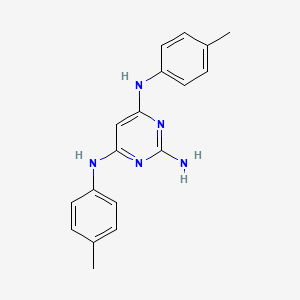
![5,7-dimethyl-2-(morpholin-4-yl)-2-(trifluoromethyl)-2,3-dihydro-4H-pyrano[2,3-b]pyridin-4-one](/img/structure/B10868378.png)
![(5Z)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-2-(piperidin-1-yl)-1,3-thiazol-4(5H)-one](/img/structure/B10868384.png)
![2-(1,3-benzothiazol-2-yl)-4-methyl-1-(4-methylbenzyl)-5-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B10868385.png)
![4-[2-({[4-(4-methoxyphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)piperazine-1-carboxamide](/img/structure/B10868393.png)
![5-(dimethylamino)-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B10868398.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-4-[1-(cyclohexylamino)ethylidene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10868415.png)

![(5Z)-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-2-(pyrrolidin-1-yl)-1,3-thiazol-4(5H)-one](/img/structure/B10868421.png)

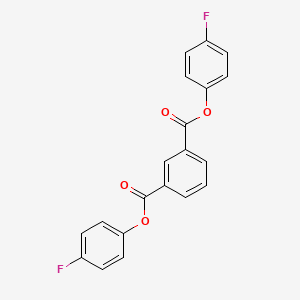
![N-(3,4-dichlorophenyl)-2-{[4-hydroxy-6-methyl-5-(prop-2-en-1-yl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B10868440.png)
